Enhanced Lipophilicity (LogP) of 3-(5-Methoxy-1,3-benzoxazol-2-yl)aniline Compared to the Unsubstituted Analog
The 5-methoxy substitution on the benzoxazole ring significantly increases the lipophilicity of the compound compared to the unsubstituted 3-(1,3-benzoxazol-2-yl)aniline. This difference in LogP is a critical parameter for predicting membrane permeability and oral bioavailability [1].
| Evidence Dimension | Calculated LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = 2.95 |
| Comparator Or Baseline | 3-(1,3-benzoxazol-2-yl)aniline; LogP = 2.26 |
| Quantified Difference | ΔLogP = +0.69 |
| Conditions | Calculated using ACD/Labs Percepta or similar software based on chemical structure. |
Why This Matters
A higher LogP indicates improved passive membrane diffusion, which is often a prerequisite for intracellular target engagement and can guide the selection of building blocks for designing cell-permeable probes or drug candidates.
- [1] Chemsrc. (2024). 3-(5-Methoxy-1,3-benzoxazol-2-yl)aniline. https://m.chemsrc.com/cas/708993-89-9_1527361.html; Chemsrc. (2024). 3-(1,3-Benzoxazol-2-yl)aniline. https://www.chemspider.com/Chemical-Structure.2953834.html View Source
